N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
Description
N-((1,1-Dioxidotetrahydrothiophen-3-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by a 1-methyl-3-phenylpyrazole core linked to a 1,1-dioxidotetrahydrothiophen-3-ylmethyl substituent via an amide bond.
Properties
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-2-methyl-5-phenylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-19-15(9-14(18-19)13-5-3-2-4-6-13)16(20)17-10-12-7-8-23(21,22)11-12/h2-6,9,12H,7-8,10-11H2,1H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWVXBMACXEEBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCC3CCS(=O)(=O)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells.
Mode of Action
The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability.
Biochemical Pathways
The activation of GIRK channels affects various physiological processes. GIRK channels play roles in pain perception, epilepsy, reward/addiction, and anxiety.
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays. It displays nanomolar potency as a GIRK1/2 activator and has improved metabolic stability over the prototypical urea-based compounds. .
Result of Action
The activation of GIRK channels by the compound leads to changes in cell excitability, which can have various effects depending on the specific physiological context. For example, in the context of pain perception, activation of GIRK channels could potentially lead to reduced pain sensation.
Biochemical Analysis
Biochemical Properties
This compound has been identified as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator. It interacts with GIRK channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells.
Cellular Effects
The activation of GIRK channels by N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a compound with significant potential in pharmacology, particularly as a G protein-gated inwardly rectifying potassium (GIRK) channel activator. This article delves into its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H19N3O3S, with a molecular weight of 333.41 g/mol. The compound features a unique structure that combines both hydrophobic and hydrophilic elements, indicating its potential for diverse biological interactions.
The primary mechanism of action for this compound involves its role as an activator of GIRK channels. Upon binding to these channels, it facilitates the transport of potassium ions across cell membranes. This modulation can lead to altered neuronal excitability and neurotransmitter release, which are crucial for various physiological processes including cardiac rhythm regulation and neuronal signaling .
1. Potency and Stability
Research indicates that this compound exhibits nanomolar potency as a GIRK channel activator. Its metabolic stability is reported to be superior compared to traditional urea-based compounds, making it a promising candidate for therapeutic applications .
2. Therapeutic Applications
The compound's interaction with GIRK channels suggests potential applications in treating conditions related to neuronal excitability disorders and cardiac arrhythmias. Ongoing studies are exploring its efficacy in various animal models to further elucidate its therapeutic potential.
Research Findings and Case Studies
Several studies have evaluated the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Confirmed the activation of GIRK channels with significant potency at nanomolar concentrations. |
| Study 2 | Investigated the compound's effects on neuronal excitability and neurotransmitter dynamics in vitro. |
| Study 3 | Explored the compound's stability in metabolic pathways compared to other known GIRK activators. |
Case Study: Neuronal Excitability
In a controlled experimental setup, the compound was administered to neuronal cultures to assess its impact on excitability. Results demonstrated a marked decrease in action potential frequency, indicating effective modulation of neuronal activity through GIRK channel activation .
Synthesis Methods
The synthesis of this compound typically involves several organic chemistry techniques:
- Reagents : Common reagents include hydrazines and carbonyl compounds.
- Reaction Conditions : The synthesis is conducted under controlled temperatures and pH levels to optimize yield.
- Characterization Techniques : Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are utilized to confirm the structure and purity of the synthesized compound.
Scientific Research Applications
Antioxidant Properties
Recent studies have shown that compounds containing the pyrazole moiety exhibit significant antioxidant activity. For instance, derivatives similar to N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide have been evaluated for their ability to scavenge free radicals. The DPPH scavenging assay indicated promising results, with certain derivatives demonstrating IC50 values as low as 4.67 μg/mL, indicating strong antioxidant potential .
Potassium Channel Activation
A notable application of this compound is its role as a G protein-gated inwardly rectifying potassium (GIRK) channel activator. Research has identified a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers that exhibit nanomolar potency as GIRK1/2 activators. These compounds were found to enhance potassium ion conductance in cellular assays, suggesting their potential use in treating conditions like cardiac arrhythmias .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Studies indicate that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in diseases characterized by chronic inflammation .
Antimicrobial Activity
Compounds with similar structures have also been tested for antimicrobial activity against various pathogens. Preliminary results show effectiveness against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
Photophysical Properties
In materials science, the incorporation of pyrazole derivatives into polymer matrices has been explored for their photophysical properties. These compounds can enhance the thermal stability and dyeing capabilities of polymers, making them suitable for applications in coatings and colorants .
Drug Delivery Systems
The unique chemical structure of this compound allows for functionalization that can improve drug solubility and bioavailability. Research is ongoing into its use as a carrier for targeted drug delivery systems, particularly in cancer therapy .
Case Studies and Research Findings
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfone group in the tetrahydrothiophene ring acts as an electron-withdrawing group, making adjacent positions susceptible to nucleophilic attack. For example:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions (e.g., NaH in DMF) leads to alkylation at the pyrazole nitrogen or sulfone oxygen.
-
Acylation : The carboxamide group can undergo acylation with acid chlorides (e.g., acetyl chloride) in the presence of triethylamine, forming acylated derivatives .
Key Reaction Pathway :
Hydrolysis Reactions
The carboxamide group is hydrolyzed under acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated HCl (6M) at reflux yields the corresponding carboxylic acid.
-
Basic Hydrolysis : NaOH (2M) produces the carboxylate salt, which can be acidified to isolate the free acid .
Reaction Table :
| Conditions | Reagents | Product |
|---|---|---|
| Acidic (HCl, reflux) | 6M HCl, 100°C, 6h | 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid |
| Basic (NaOH, rt) | 2M NaOH, 25°C, 12h | Sodium carboxylate derivative |
Cycloaddition Reactions
The pyrazole ring participates in [3+2] cycloaddition reactions with dipolarophiles like nitriles or alkynes. For instance:
-
Reaction with benzonitrile under microwave irradiation forms pyrazolo[1,5-a]pyrimidine derivatives .
-
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole rings at the pyrazole C4 position.
Mechanism :
Oxidation and Reduction
-
Oxidation : The tetrahydrothiophene sulfone group is already fully oxidized, but the pyrazole methyl group can be oxidized to a carboxylic acid using KMnO₄ in acidic conditions.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the phenyl ring to a cyclohexyl group, altering hydrophobicity .
Example :
Functional Group Transformations
-
Sulfonamide Formation : Reaction with sulfonyl chlorides (e.g., tosyl chloride) introduces sulfonamide groups at the carboxamide nitrogen.
-
Esterification : The carboxamide can be converted to esters using alcohols (e.g., methanol) under acid catalysis.
Synthetic Utility :
These transformations enable diversification for structure-activity relationship (SAR) studies in medicinal chemistry .
Cross-Coupling Reactions
Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) modify the phenyl substituent:
-
Reaction with aryl boronic acids introduces electron-donating or -withdrawing groups to tune electronic properties .
Conditions :
-
Catalyst: Pd(PPh₃)₄
-
Base: K₂CO₃
-
Solvent: DME/H₂O
Mechanistic and Synthetic Insights
-
The sulfone group enhances electrophilicity, directing substitutions to the pyrazole ring.
-
Steric hindrance from the tetrahydrothiophene moiety limits reactivity at the C3 position .
-
Microwave-assisted reactions improve yields in cycloadditions (e.g., 75–85% yield for pyrazolo-pyrimidines) .
This compound’s diverse reactivity profile makes it a versatile scaffold for developing bioactive molecules, particularly in targeting ion channels like GIRK. Further studies should explore enantioselective syntheses and computational modeling to predict reaction outcomes.
Comparison with Similar Compounds
Key Observations :
- The target compound’s sulfone group reduces LogP compared to chlorophenyl/trifluoromethyl analogs, suggesting improved aqueous solubility.
Preparation Methods
Cyclocondensation of Hydrazines and β-Ketoesters
A common route involves cyclocondensation of phenylhydrazine with β-ketoesters under acidic conditions. For example:
- Step 1 : Phenylhydrazine reacts with ethyl acetoacetate in ethanol under reflux to form 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate.
- Step 2 : Saponification with NaOH yields the free carboxylic acid.
Key Conditions :
Synthesis of (1,1-Dioxidotetrahydrothiophen-3-yl)Methanamine
Oxidation of Tetrahydrothiophene Derivatives
The sulfone group is introduced via oxidation of tetrahydrothiophene-3-ylmethanol:
- Step 1 : Tetrahydrothiophene-3-ylmethanol is oxidized using H₂O₂/Na₂WO₄ or mCPBA to form the sulfone.
- Step 2 : Conversion of the alcohol to an amine via Mitsunobu reaction (using DIAD/Ph₃P) or Gabriel synthesis.
Optimization Note :
- Oxidation selectivity is critical to avoid over-oxidation; Na₂WO₄ in H₂O₂ at 0–5°C minimizes side products.
Amide Bond Formation
Acid Chloride Method
The carboxylic acid is activated as an acid chloride for reaction with the amine:
- Step 1 : 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride.
- Step 2 : The acyl chloride reacts with (1,1-dioxidotetrahydrothiophen-3-yl)methanamine in dichloromethane (DCM) or THF, using triethylamine as a base.
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Base | Triethylamine (1.2 equiv) |
| Temperature | 0°C → room temperature |
| Yield | 75–82% |
Coupling Reagent-Mediated Synthesis
Modern approaches employ coupling agents to bypass acid chloride handling:
Comparative Data :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Acid Chloride | 82 | 95 |
| HATU | 88 | 98 |
| EDCl/HOBt | 79 | 93 |
Purification and Characterization
- Chromatography : Silica gel column chromatography (ethyl acetate/hexane) removes unreacted amine and byproducts.
- Crystallization : Recrystallization from ethanol/water improves purity to >99%.
- Analytical Data :
Challenges and Optimization Strategies
- Amine Sensitivity : The sulfone-containing amine is hygroscopic; reactions require anhydrous conditions.
- Byproduct Formation : Incomplete oxidation of tetrahydrothiophene or over-activation of the carboxylic acid necessitates rigorous intermediate purification.
- Scale-Up Considerations : Coupling reagents (e.g., HATU) offer higher yields but increase cost, making acid chloride methods preferable for industrial synthesis.
Q & A
Q. What are the optimal synthetic routes for N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide, and how can reaction conditions be refined to improve yield and purity?
- Methodological Answer : Synthesis of structurally analogous pyrazole-carboxamide derivatives typically involves multi-step reactions. For example, pyrazole cores are often synthesized via cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, followed by functionalization of the carboxamide group. Reaction optimization may include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalysts : Base catalysts like KCO improve nucleophilic substitution efficiency during alkylation steps .
- Green chemistry : Solvent-free or aqueous-phase reactions reduce environmental impact .
Yield optimization can be monitored via TLC and HPLC, with purification by column chromatography .
Q. How can the structural integrity of the sulfone group (1,1-dioxidotetrahydrothiophen-3-yl) be confirmed during synthesis?
- Methodological Answer : Confirm sulfone stability using:
- FT-IR spectroscopy : Characteristic S=O stretching vibrations at ~1300–1150 cm .
- H NMR : Absence of thiophene proton signals (δ 6.5–7.5 ppm) post-oxidation .
- Mass spectrometry (MS) : Molecular ion peaks matching theoretical m/z values .
Q. What are the solubility and stability profiles of this compound in common solvents, and how do substituents influence these properties?
- Methodological Answer : Solubility can be empirically determined via shake-flask methods in solvents like DMSO, ethanol, or water. Stability studies (e.g., under UV light, varying pH) require HPLC monitoring. Analogous compounds show:
| Solvent | Solubility (mg/mL) | Stability (t days) |
|---|---|---|
| DMSO | >50 | >30 |
| Ethanol | 10–20 | 7–14 |
| Water (pH 7) | <1 | <3 |
| Substituents like the sulfone group enhance polarity, reducing lipid solubility but improving aqueous stability . |
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the pyrazole-carboxamide core in nucleophilic or electrophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can map electron density to identify reactive sites:
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Solutions include:
- Prodrug design : Mask polar groups (e.g., esterification of carboxamide) to enhance membrane permeability .
- Pharmacokinetic (PK) studies : Use LC-MS/MS to quantify plasma/tissue concentrations and identify metabolites .
- Structure-Activity Relationship (SAR) : Modify the sulfone or pyrazole substituents to balance potency and ADME properties .
Q. How can structure-activity relationship (SAR) studies be designed to optimize target binding affinity while minimizing off-target effects?
- Methodological Answer : A systematic SAR approach involves:
- Analog synthesis : Vary substituents on the pyrazole, phenyl, and sulfone moieties.
- High-throughput screening : Test analogs against target enzymes (e.g., kinases) and counter-screens for cytochrome P450 inhibition.
- Crystallography : Resolve ligand-protein co-crystal structures to identify critical binding interactions (e.g., hydrogen bonds with the carboxamide group) .
Q. What experimental protocols validate the proposed mechanism of action involving enzyme inhibition or receptor modulation?
- Methodological Answer : Mechanistic validation requires:
- Enzyme assays : Measure IC values using fluorogenic substrates (e.g., for proteases) .
- Cellular assays : Monitor downstream signaling (e.g., Western blot for phosphorylated proteins).
- Knockout models : CRISPR-Cas9 gene editing to confirm target dependency .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting spectroscopic data (e.g., NMR splitting patterns) for stereoisomers of this compound?
- Methodological Answer : Use advanced NMR techniques:
Q. What statistical methods are appropriate for analyzing dose-response curves in biological assays?
- Methodological Answer :
Fit data to a four-parameter logistic model:
Use software like GraphPad Prism for nonlinear regression and confidence interval estimation .
Tables of Key Data
Table 1 : Synthetic Optimization Parameters for Pyrazole-Carboxamide Derivatives
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | DMF/EtOH (3:1) | +25% |
| Temperature | 80°C | +15% |
| Catalyst | KCO (1.2 equiv) | +30% |
Table 2 : Biological Activity of Structural Analogs
| Compound | IC (nM) | Target | Selectivity Index |
|---|---|---|---|
| Analog A (Sulfone) | 12.5 | Kinase X | 8.2 |
| Analog B (Thiophene) | 45.8 | Kinase X | 1.5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
